molecular formula C17H22N4O4S B2837956 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide CAS No. 1021220-91-6

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Cat. No. B2837956
CAS RN: 1021220-91-6
M. Wt: 378.45
InChI Key: FXOWUEZAGZILHC-UHFFFAOYSA-N
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Description

These are a series of novel compounds designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of these compounds involves the design of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of these compounds involves a pyrazine core, a piperazine or homopiperazine group, and a pyridin-3-yl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly mentioned in the sources .

Future Directions

The future directions for these compounds could involve further development and evaluation of their anti-tubercular activity, as well as exploration of their potential applications in other areas .

Mechanism of Action

Target of Action

Similar compounds have been found to targetPhenylalanine–tRNA ligase alpha subunit and Phenylalanine–tRNA ligase beta subunit in Staphylococcus haemolyticus . These enzymes play a crucial role in protein synthesis by attaching phenylalanine to its corresponding tRNA, which is then used in the construction of proteins.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets throughhydrogen bonds , hydrophobic interactions , and π…π stacking . These interactions could potentially inhibit the activity of the target enzymes, thereby affecting protein synthesis.

Pharmacokinetics

Similar compounds have been designed with the intent of modifying physicochemical properties such as size, charge, and lipophilicity to improve the pharmacokinetic profile . These modifications could potentially enhance the compound’s bioavailability and alter its penetrability into bacterial cells.

properties

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c22-17(15-5-3-13-25-15)19-8-4-14-26(23,24)21-11-9-20(10-12-21)16-6-1-2-7-18-16/h1-3,5-7,13H,4,8-12,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOWUEZAGZILHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

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